molecular formula C9H7ClF3NO2 B020388 4-Chloro-2-trifluoroacetyl-6-methoxyaniline CAS No. 205756-22-5

4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Cat. No. B020388
M. Wt: 253.6 g/mol
InChI Key: UTPZPJCLOXKMQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves multiple steps, including cyclization, nitrification, and chlorination processes. These steps start with more simple molecules and gradually build up to the target compound, ensuring high yields and suitability for large-scale studies. The synthesis process is characterized by its simplicity and mild reaction conditions, making it favorable for laboratory and industrial applications (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline has been studied using techniques such as NMR and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its chemical bonds, providing insights into its reactivity and properties. The presence of a chloro group, a trifluoroacetyl group, and a methoxy group contributes to the compound's unique chemical behavior (V. Iaroshenko et al., 2011).

Chemical Reactions and Properties

4-Chloro-2-trifluoroacetyl-6-methoxyaniline participates in various chemical reactions, contributing to the synthesis of heteroannulated coumarins and other complex molecules. Its reactivity with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, hydrazines, alkyl thioglycolates, and methyl sarcosinate demonstrates its versatility as a precursor for diverse chemical syntheses. The introduction of different functional groups through these reactions allows for the creation of molecules with tailored chemical properties (V. Iaroshenko et al., 2011).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research highlights the utilization of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline derivatives as key intermediates in the synthesis of complex molecules. For instance, Iaroshenko et al. (2011) discuss the use of 4-chloro-3-(trifluoroacetyl)-coumarins, a closely related compound, for regioselective synthesis of 3,4-fused coumarins, showcasing its importance in constructing heteroannulated structures with potential biological activities (Iaroshenko et al., 2011). Another study by Zhao et al. (2017) emphasizes the synthetic flexibility of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, prepared from 4-methoxyaniline, highlighting the compound's utility in generating quinoline derivatives, which are valuable in pharmaceutical research and development (Zhao et al., 2017).

Analytical Applications

In the realm of analytical chemistry, the derivative compounds find applications in enhancing methodologies for detecting and analyzing biomolecules. Brückner and Wachsmann (2003) synthesized a fluorescent reagent from a methoxyaniline derivative for derivatization of α-amino acids, improving their detection limits in liquid chromatography, a critical advancement for amino acid analysis in various biological samples (Brückner & Wachsmann, 2003).

Material Science and Nonlinear Optical Properties

The compound's derivatives also contribute to the development of materials with unique properties. Siva et al. (2017) studied the nonlinear optical properties of 4-methoxyanilinium trifluoroacetate, a derivative, revealing its potential in creating materials for optical applications due to its significant hyperpolarizability values. This research underscores the derivative's applicability in enhancing the performance of nonlinear optical materials (Siva et al., 2017).

Environmental Applications

Moreover, the study on the Fenton-like oxidation process for degrading methoxyanilines, including derivatives of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, by Chaturvedi and Katoch (2020) illustrates the compound's relevance in environmental chemistry. Their work provides insights into utilizing this compound and its derivatives for treating industrial wastewater, thereby mitigating the environmental impact of hazardous chemicals (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZPJCLOXKMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579677
Record name 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-trifluoroacetyl-6-methoxyaniline

CAS RN

205756-22-5
Record name 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cooled (-20° C.) solution of 12.1 g (50 mmol) of 4'-chloro-2'-methoxy-2,2-dimethylpropionanilide in 150 mL of THF was added 87 mL (115 mmol) of 1.3M s-BuLi in cyclohexane over 15 min. The dark solution was warmed to 0° C. and stirred for 1.2 h. The solution was re-cooled to -20° C. and treated with 14.3 mL (120 mmol) of ethyl trifluoroacetate over 5 min. The reaction was warmed to 0° C., stirred 15 min., and quenched with saturated aqueous NaHCO3. The mixture was extracted with hexanes and then with ether, and the combined organic extracts were washed sequentially with 0.5N HCl, water, and brine. The solution was dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The crude amide was dissolved in 20 mL of 1,2-dimethoxyethane and treated with 100 mL of 6N aqueous HCl. The mixture was stirred at reflux for 2 h, cooled to 0° C., and brought to pH 9 with K2CO3. The mixture was extracted twice with ether, and the combined organic extracts were washed with brine, dried (MgSO4), and concentrated under reduced pressure to give an oily solid. This crude product was recrystallized from hexanes and a minimal amount of ethyl acetate to give 7.75 g (61%) of 2'-amino-5'-chloro-3'-methoxy-2,2,2-trifluoroacetophenone as yellow needles, mp 124.5°-125.5° C. 1H NMR (300 MHz, CDCl3) δ7.32-7.35(m, 1H); 6.87(br. s, 2H); 6.84(d, 1H, J=1.8 Hz); 3.92(s, 3H). High resolution mass spec: calculated for C9H8NO2ClF3 (M+H)+ : 254.0196, found: 254.0194. Analysis calculated for C9H7NO2ClF3 : C, 42.62; H, 2.78; N, 5.52; Cl, 13.98. Found: C, 42.52; H, 3.04; N, 5.40; Cl, 13.74.
Quantity
12.1 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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solvent
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87 mL
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reactant
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0 (± 1) mol
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solvent
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14.3 mL
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reactant
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0 (± 1) mol
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reactant
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20 mL
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solvent
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred, cooled (−20° C.) solution of 12.1 g (50 mmol) of 4′-chloro-2′-methoxy-2,2-dimethylpropionanilide in 150 mL of THF was added 87 mL (115 mmol) of 1.3 M s-BuLi in cyclohexane over 15 min. The dark solution was warmed to 0° C. and stirred for 1.2 h. The solution was re-cooled to −20° C. and treated with 14.3 mL (120 mmol) of ethyl trifluoroacetate over 5 min. The reaction was warmed to 0° C., stirred 15 min., and quenched with saturated aqueous NaHCO3. The mixture was extracted with hexanes and then with ether, and the combined organic extracts were washed sequentially with 0.5 N HCl, water, and brine. The solution was dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The crude amide was dissolved in 20 mL of 1,2-dimethoxyethane and treated with 100 mL of 6 N aqueous HCl. The mixture was stirred at reflux for 2 h, cooled to 0° C., and brought to pH 9 with K2CO3. The mixture was extracted twice with ether, and the combined organic extracts were washed with brine, dried (MgSO4), and concentrated under reduced pressure to give an oily solid. This crude product was recrystallized from hexanes and a minimal amount of ethyl acetate to give 7.75 g (61%) of 2′-amino-5′-chloro-3′-methoxy-2,2,2-trifluoroacetophenone as yellow needles, mp 124.5-125.5° C. 1H NMR (300 MHz, CDCl3) δ 7.32-7.35(m, 1H); 6.87(br. s, 2H); 6.84(d, 1H, J=1.8 Hz); 3.92(s, 3H). High resolution mass spec: calculated for C9H8NO2ClF3(M+H)+: 254.0196, found: 254.0194. Analysis calculated for C9H7NO2ClF3: C, 42.62; H, 2.78; N, 5.52; Cl, 13.98. Found: C, 42.52; H, 3.04; N, 5.40; Cl, 13.74.
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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14.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amide
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0 (± 1) mol
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reactant
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20 mL
Type
solvent
Reaction Step Four
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Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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